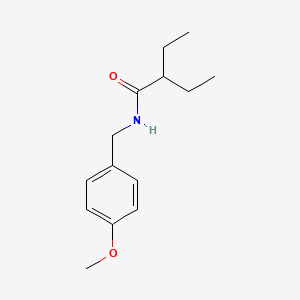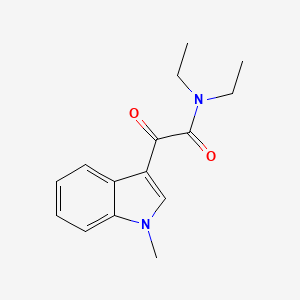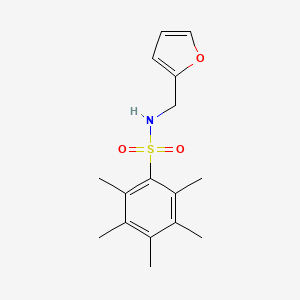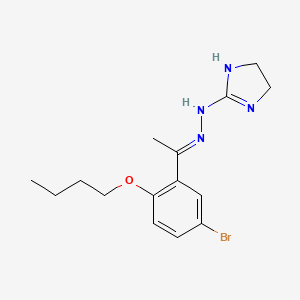
2-ethyl-N-(4-methoxybenzyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(4-methoxybenzyl)butanamide is a chemical compound that is widely used in scientific research. It is a derivative of N-(4-methoxybenzyl)butanamide and is commonly referred to as EMBB. This compound has been found to have a wide range of applications in the fields of medicine, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of EMBB is not fully understood. However, it has been found to interact with certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EMBB has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
EMBB has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties. EMBB has also been found to regulate glucose and lipid metabolism. It has been shown to decrease insulin resistance and improve glucose tolerance in animal models. EMBB has also been found to decrease triglyceride levels and increase HDL cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMBB has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under normal lab conditions. EMBB has been found to have low toxicity in animal models. However, EMBB has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for experiments. EMBB also has limited solubility in some organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
EMBB has several potential future directions in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for the development of new drugs. EMBB has also been found to regulate glucose and lipid metabolism, which makes it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanism of action of EMBB and its potential applications in medicine and biochemistry.
Conclusion:
In conclusion, EMBB is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds and has been found to have anti-inflammatory and anti-cancer properties. EMBB has also been found to regulate glucose and lipid metabolism. It has several advantages for lab experiments, but also has some limitations. EMBB has several potential future directions in scientific research and further research is needed to fully understand its potential applications in medicine and biochemistry.
Métodos De Síntesis
The synthesis of EMBB involves the reaction of 4-methoxybenzylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified through recrystallization. The yield of the synthesis is typically around 70%.
Aplicaciones Científicas De Investigación
EMBB has been found to have a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds. It has also been used as a ligand in the development of new drugs. EMBB has been found to have anti-inflammatory and anti-cancer properties. It has also been used as a tool to study the mechanism of action of certain enzymes and receptors.
Propiedades
IUPAC Name |
2-ethyl-N-[(4-methoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-12(5-2)14(16)15-10-11-6-8-13(17-3)9-7-11/h6-9,12H,4-5,10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDONQOCCHHZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-ethyl-N-(4-methoxybenzyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)

![5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5697150.png)

![N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)
![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)


![3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5697207.png)



